Bienvenue dans la boutique en ligne BenchChem!

4-Acetyl-piperazine-2-carboxylic acid

Matrix metalloproteinase inhibition Enzyme kinetics SAR

4-Acetyl-piperazine-2-carboxylic acid (CAS 1215470-40-8, MW 172.18) is a heterocyclic building block consisting of a piperazine core substituted at the 4-position with an acetyl group and at the 2-position with a carboxylic acid functionality. This precise substitution pattern creates a bifunctional scaffold that serves as a key intermediate for the regiospecific construction of biologically active molecules, particularly matrix metalloproteinase (MMP) inhibitors, where the 4-acetyl group contributes to optimized enzyme binding and peroral absorption.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
Cat. No. B7932209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-piperazine-2-carboxylic acid
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCNC(C1)C(=O)O
InChIInChI=1S/C7H12N2O3/c1-5(10)9-3-2-8-6(4-9)7(11)12/h6,8H,2-4H2,1H3,(H,11,12)
InChIKeyAYNXPULKEOGGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-piperazine-2-carboxylic acid: A Regiospecific N-Acyl Piperazine Scaffold for Rational MMP Inhibitor Design


4-Acetyl-piperazine-2-carboxylic acid (CAS 1215470-40-8, MW 172.18) is a heterocyclic building block consisting of a piperazine core substituted at the 4-position with an acetyl group and at the 2-position with a carboxylic acid functionality . This precise substitution pattern creates a bifunctional scaffold that serves as a key intermediate for the regiospecific construction of biologically active molecules, particularly matrix metalloproteinase (MMP) inhibitors, where the 4-acetyl group contributes to optimized enzyme binding and peroral absorption [1]. The compound is commercially available in research-grade purity (≥95%) and is stored under standard dry, cool conditions .

Why 4-Acetyl-piperazine-2-carboxylic acid Cannot Be Replaced by Simple Piperazine-2-carboxylic Acid or Its 1-Acetyl Isomer


Piperazine-2-carboxylic acid derivatives are not interchangeable due to the profound impact of the N-acyl group position and identity on both synthetic reactivity and biological target engagement [1]. Acylation at the 4-position, as opposed to the 1-position, dictates the regioselectivity of subsequent derivatization and governs the three-dimensional presentation of the pharmacophore in enzyme active sites [2]. Substituting the 4-acetyl group with other acyl moieties (e.g., 4-methyl, 4-benzoyl) alters the lipophilic and hydrogen-bonding characteristics of the scaffold, resulting in measurable differences in potency, selectivity, and oral bioavailability as demonstrated in systematic structure-activity relationship (SAR) studies of piperazine-based MMP inhibitors [2]. Therefore, procurement of the specific 4-acetyl regioisomer is critical for reproducible lead optimization and scalable synthetic route development.

Quantitative Differentiation Evidence for 4-Acetyl-piperazine-2-carboxylic acid vs. Key Analogs


MMP-9 Inhibitory Potency: The 4-Acetyl-Containing Derivative Achieves Low Nanomolar Activity

The 4-acetyl substituted hydroxamic acid derivative (4-acetyl-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamide) exhibits an IC50 of 1.80 nM against MMP-9 in an in vitro enzymatic assay [1]. This places the 4-acetyl-bearing scaffold within the low nanomolar potency range required for MMP-targeted therapeutic lead optimization. While direct comparator IC50 values for the corresponding 1-acetyl isomer or unsubstituted piperazine-2-carboxylic acid derivative are not publicly disclosed in a single head-to-head study, the broader SAR investigation of piperazine-based MMP inhibitors identified the 4N-position as critical for modulating enzyme affinity and selectivity, with the 4-acetyl modification contributing to the high-affinity binding observed for inhibitor 20 (MMP-9 Ki = 1.9 nM) [2].

Matrix metalloproteinase inhibition Enzyme kinetics SAR

Regioselective N4-Acylation Yield Advantage Over N1-Acetyl Isomer in Synthetic Route Development

The copper(II)-mediated regioselective protection/acylation strategy described in US5348955A enables exclusive N4-acylation of piperazine-2-carboxylic acid esters, yielding the 4-acetyl derivative as the major product, whereas non-selective acylation typically produces a mixture of N1- and N4-acetyl isomers that require costly chromatographic separation [1]. The patent exemplifies the preparation of N4-Cbz and N4-acetyl derivatives with high regiochemical purity, which is essential for subsequent chiral resolution steps. In contrast, the 1-acetyl-piperazine-2-carboxylic acid isomer (CAS 1353945-09-1) requires a distinct synthetic route starting from a different protected intermediate, often resulting in lower overall yield and higher synthetic step count .

Regioselective synthesis Piperazine functionalization Process chemistry

Commercial Availability and Defined Purity Grade Supports Reproducible Procurement

4-Acetyl-piperazine-2-carboxylic acid is commercially available from multiple vendors with a specified minimum purity of 95% (AKSci) to 97% (Chemenu), enabling researchers to procure the compound with defined quality specifications . In comparison, the 1-acetyl positional isomer is listed at 95% purity by select suppliers but is less widely stocked, potentially leading to longer lead times and batch-to-batch variability . The broader availability of the 4-acetyl compound reduces supply chain risk for programs dependent on this specific building block.

Chemical procurement Building block quality Reproducibility

Priority Application Scenarios for 4-Acetyl-piperazine-2-carboxylic acid Based on Quantitative Evidence


Scaffold for Low-Nanomolar MMP-9 Inhibitor Lead Optimization

Medicinal chemistry programs targeting matrix metalloproteinase-9 (MMP-9) for oncology or inflammatory disease indications should prioritize the 4-acetyl-piperazine-2-carboxylic acid scaffold. The 4-acetyl-hydroxamic acid derivative achieves an IC50 of 1.80 nM against MMP-9, placing it within the potency range required for cellular proof-of-concept studies [1]. This scaffold benefits from a validated SAR framework showing that the 4-acetyl group contributes to optimal enzyme binding, as demonstrated by the crystallographic analysis of the piperazine-based inhibitor 20 bound to MMP-3 [2].

Regioselective Building Block for Parallel Library Synthesis of N4-Acyl Piperazine-2-carboxamides

For combinatorial chemistry groups synthesizing libraries of N4-acyl piperazine-2-carboxamides, the pre-formed 4-acetyl-piperazine-2-carboxylic acid eliminates the need for post-synthetic regioisomer separation. The copper(II)-mediated regioselective acylation methodology described in US5348955A provides a synthetic precedent for generating the 4-acetyl isomer with high regiochemical fidelity, thereby enabling direct use in amide coupling reactions without protecting group manipulation at N4 [1]. This contrasts with the 1-acetyl isomer, which requires a lengthier synthetic sequence.

Reference Standard for Chiral Resolution Method Development of Piperazine-2-carboxylic Acid Derivatives

The chiral nature of piperazine-2-carboxylic acid derivatives necessitates the availability of well-characterized racemic or enantiopure standards for method development. 4-Acetyl-piperazine-2-carboxylic acid, with its defined purity (≥95%) and established analytical characterization (molecular formula C7H12N2O3, MW 172.18), serves as a reliable reference compound for HPLC and SFC chiral method development [1][2]. Its commercial availability from multiple suppliers ensures uninterrupted access for quality control laboratories validating enantiomeric purity assays for drug substance intermediates.

Intermediate for the Synthesis of MMP-3/MMP-13 Dual Inhibitors with X-ray Crystallographic Validation

Drug discovery efforts focused on dual MMP-3/MMP-13 inhibition can leverage the 4-acetyl-piperazine-2-carboxylic acid scaffold as a key intermediate. The co-crystal structure of MMP-3 with inhibitor 20 (PDB 1D8F) provides atomic-level validation of the piperazine scaffold's binding mode, including the role of the 4N-substituent in filling the S1' pocket of the enzyme [2]. This structural information enables structure-based design of next-generation inhibitors with improved selectivity profiles, making the 4-acetyl building block invaluable for fragment-based drug design and scaffold hopping campaigns.

Quote Request

Request a Quote for 4-Acetyl-piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.